(4Z)-4-[(2,2-diphenylhydrazinyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one
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Overview
Description
4-[(2,2-Diphenylhydrazino)methylene]-2-phenyl-1,3-oxazol-5-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The presence of diphenylhydrazino and phenyl groups further enhances its chemical properties and potential reactivity.
Preparation Methods
The synthesis of 4-[(2,2-Diphenylhydrazino)methylene]-2-phenyl-1,3-oxazol-5-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of 2-phenyl-1,3-oxazol-5-one with 2,2-diphenylhydrazine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods may involve optimization of reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
4-[(2,2-Diphenylhydrazino)methylene]-2-phenyl-1,3-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazino derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-one derivatives, while reduction can produce hydrazino-substituted oxazoles .
Scientific Research Applications
4-[(2,2-Diphenylhydrazino)methylene]-2-phenyl-1,3-oxazol-5-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4-[(2,2-Diphenylhydrazino)methylene]-2-phenyl-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming stable complexes, thereby preventing substrate binding and subsequent catalytic reactions .
Comparison with Similar Compounds
When compared to similar compounds, 4-[(2,2-Diphenylhydrazino)methylene]-2-phenyl-1,3-oxazol-5-one stands out due to its unique combination of functional groups and chemical reactivity. Similar compounds include:
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its flavor and fragrance properties, this compound differs in its structural features and applications.
Alpha-(2,2-diphenylhydrazino)lactones: These compounds share the diphenylhydrazino group but differ in their core structures and reactivity.
The uniqueness of 4-[(2,2-Diphenylhydrazino)methylene]-2-phenyl-1,3-oxazol-5-one lies in its oxazole ring and the specific arrangement of functional groups, which contribute to its diverse chemical and biological properties.
Properties
Molecular Formula |
C22H17N3O2 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
4-[(E)-(diphenylhydrazinylidene)methyl]-2-phenyl-1,3-oxazol-5-ol |
InChI |
InChI=1S/C22H17N3O2/c26-22-20(24-21(27-22)17-10-4-1-5-11-17)16-23-25(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16,26H/b23-16+ |
InChI Key |
MAUSGGYQVKPXHO-XQNSMLJCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)O)/C=N/N(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)O)C=NN(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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